3-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
“3-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound. It is an organic intermediate with borate groups . The compound is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of the compound is analyzed using density functional theory (DFT). The comparison of the actual value with the value calculated by DFT shows that the crystal structures obtained by the two methods are consistent . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound .Chemical Reactions Analysis
The compound is an important intermediate in organic synthesis. It has high stability, low toxicity, and high reactivity in various transformation processes . In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are further clarified by studying the molecular electrostatic potential and frontier molecular orbitals .Scientific Research Applications
Organic Synthesis Intermediate
This compound is often used as an intermediate in organic synthesis . It can be used to synthesize a wide variety of other compounds, making it a valuable tool in the field of organic chemistry .
Suzuki–Miyaura Coupling
The compound is frequently used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice for many synthetic procedures .
Diels-Alder Reactions
The compound has been used in Diels-Alder reactions, which are important for the formation of six-membered rings . This makes it useful in the synthesis of a wide range of cyclic organic compounds .
Fluorescent Probe
The compound can also be used as a fluorescent probe . This makes it useful in various analytical applications, such as the detection and quantification of certain substances .
Protodeboronation
The compound can undergo protodeboronation, a process that involves the removal of a boron group . This reaction is useful in the synthesis of a variety of other compounds .
Stability in Water
The compound is marginally stable in water , which can be an important property in certain applications. For example, this stability can be beneficial in drug design and delivery, particularly in the development of boron-carriers suitable for neutron capture therapy .
Future Directions
The compound has a wide range of applications in pharmacy and biology . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc . They can not only load anti-cancer drugs, but also deliver insulin and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release .
Mechanism of Action
Target of Action
Organoboron compounds, such as this one, are known to be important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .
Mode of Action
Organoboron compounds are usually used in the organic synthesis of drugs to protect diols and are utilized in the asymmetric synthesis of amino acids, diels–alder, and suzuki coupling reactions .
Biochemical Pathways
Organoboron compounds are known to be used as enzyme inhibitors or specific ligand drugs .
Pharmacokinetics
The compound’s predicted density is 108±01 g/cm3 , and its boiling point is predicted to be 355.6±25.0 °C , which could potentially impact its bioavailability.
Result of Action
Organoboron compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
properties
IUPAC Name |
3-methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4/c1-8-6-9(15(16)17)7-14-10(8)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWJGSFCECTYIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694467 | |
Record name | 3-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1310384-01-0 | |
Record name | Pyridine, 3-methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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